molecular formula C6H12N2 B3156797 3,8-Diazabicyclo[4.2.0]octane CAS No. 83693-76-9

3,8-Diazabicyclo[4.2.0]octane

Cat. No. B3156797
CAS RN: 83693-76-9
M. Wt: 112.17 g/mol
InChI Key: CPGFQLIXICGYSN-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[4.2.0]octane is a bicyclic organic compound . It is also known as cis-8-Boc-3,8-diazabicyclo[4.2.0]octane . The molecular formula is C11H20N2O2 .


Synthesis Analysis

The synthesis of 3,8-Diazabicyclo[4.2.0]octane has been a subject of research in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of 3,8-Diazabicyclo[4.2.0]octane has been studied using various techniques . The compound contains a total of 33 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .


Chemical Reactions Analysis

3,8-Diazabicyclo[4.2.0]octane is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,8-Diazabicyclo[4.2.0]octane include a molecular weight of 424.58 . It is a colorless to tan liquid, or white to tan solid . It is stored at -20°C .

Scientific Research Applications

Synthesis of Potential Antiparkinson Agents

Research by Occelli, Fontanella, and Testa (1977) explored the synthesis of amides of methyl, phenyl, and cyclohexyltropic acid using 3,8-diazabicyclo[3,2,1]octane. These compounds showed potential as antiparkinson agents, highlighting the medical applications of this chemical structure (Occelli, Fontanella, & Testa, 1977).

Efficient Synthesis of Azatropane

Singh et al. (2007) developed an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This process involved amide activation and the reduction and cyclization of a nitroenamine intermediate, leading to several 3-substituted analogues evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).

Intramolecular Acyl-Migration

Cignarella, Testa, and Pasqualucci (1963) investigated the thermal and chemical intramolecular N → N acyl-migration in 8-acyl-3,8-diazabicyclo[3.2.1]octanes. This study contributes to the understanding of the chemical behavior and potential applications of these compounds in various synthetic processes (Cignarella, Testa, & Pasqualucci, 1963).

Organic Synthesis Applications

Baghernejad Bita (2010) discussed the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in organic preparations as a solid catalyst. DABCO is appreciated for its inexpensive, eco-friendly, highly reactive, easy-to-handle, and non-toxic nature, making it an excellent catalyst for various organic transformations (Baghernejad Bita, 2010).

Improved Synthesis Process

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane. This advancement in the synthesis process of these compounds signifies their growing importance in pharmaceutical and chemical research (Huang & Teng, 2011).

Safety And Hazards

3,8-Diazabicyclo[4.2.0]octane is harmful . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

The future directions of 3,8-Diazabicyclo[4.2.0]octane research are focused on developing potent hα4β2 receptor agonists with low activity on hα3β4 subtype . This could lead to potential analgesics with less side effects .

properties

IUPAC Name

3,8-diazabicyclo[4.2.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFQLIXICGYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632515
Record name 3,8-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diazabicyclo[4.2.0]octane

CAS RN

83693-76-9
Record name 3,8-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JM Frost (née Pac, WH Bunnelle… - Journal of medicinal …, 2006 - ACS Publications
A series of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands based on a 3,8-diazabicyclo[4.2.0]octane core have been synthesized and evaluated for affinity and agonist …
Number of citations: 30 pubs.acs.org
M Ye, MI Dawson - Bioorganic & Medicinal Chemistry Letters, 2009 - Elsevier
High subtype selectivity (α4β2 over α2β3) of neuronal nicotinic acetylcholine receptor (nAChR) agonists is critical for the rational design of less toxic drugs used for the treatment of …
Number of citations: 10 www.sciencedirect.com
MJC Scanio, L Shi, WH Bunnelle… - Journal of medicinal …, 2011 - ACS Publications
A series of diazabicyclo[3.3.0]octane substituted pyridines and pyrazines was synthesized and characterized at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). The …
Number of citations: 10 pubs.acs.org
B Heidmann, J Gatfield, C Roch, A Treiber… - …, 2016 - Wiley Online Library
Starting from suvorexant (trade name Belsomra), we successfully identified interesting templates leading to potent dual orexin receptor antagonists (DORAs) via a scaffold‐hopping …
EA Kim, KC Jung, UD Sohn… - The Korean Journal of …, 2009 - synapse.koreamed.org
Three dimensional quantitative structure activity relationship between diazabicyclo [4.2. 0] octanes and nicotinic acetylcholine receptor (hα4β2 and hα3β4) agonists was studied using …
Number of citations: 19 synapse.koreamed.org
NA Meanwell, O Loiseleur - Journal of Agricultural and Food …, 2022 - ACS Publications
Piperazine and homopiperazine are well-studied heterocycles in drug design that have found gainful application as scaffolds and terminal elements and for enhancing the aqueous …
Number of citations: 16 pubs.acs.org
K Gupta - 2020 - openresearch-repository.anu.edu.au
The a4b2 nicotinic acetylcholine receptor (nAChR), belonging to the family of 'Cys-loop' pentameric ligand-gated ion channels, is one of the most abundant subtypes found in the brain. …
SR Breining, M Melvin, BS Bhatti, GD Byrd… - Journal of Medicinal …, 2012 - ACS Publications
The potential for nicotinic ligands with affinity for the α4β2 or α7 subtypes to treat such diverse diseases as nicotine addiction, neuropathic pain, and neurodegenerative and cognitive …
Number of citations: 15 pubs.acs.org
L Ouchakour, M Nonn, AM Remete… - European Journal of …, 2021 - Wiley Online Library
An improved, efficient synthesis of some functionalized saturated azaheterocycles has been accomplished by controlled functionalization of various readily available cyclic compounds …
WH Bunnelle, KR Tietje, JM Frost… - Journal of medicinal …, 2009 - ACS Publications
A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been prepared that exhibit high affinity to α4β2 and/or α7 nicotinic acetylcholine receptors (nAChRs). Simple …
Number of citations: 28 pubs.acs.org

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